
(Ethynylsulfanyl)benzene
Descripción general
Descripción
(Ethynylsulfanyl)benzene, also known as ethynyl phenyl sulfide, is a chemical compound with the molecular formula C8H6S . It has an average mass of 134.198 Da and a monoisotopic mass of 134.019012 Da .
Molecular Structure Analysis
(Ethynylsulfanyl)benzene has a molecular structure represented by the InChI code1S/C8H6S/c1-2-9-8-6-4-3-5-7-8/h1,3-7H . This indicates that the molecule consists of a benzene ring with an ethynyl (C≡CH) and a sulfanyl (SH) group attached .
Aplicaciones Científicas De Investigación
Pedagogical Applications in Science Education :
- A study by Sarıbaş and Ceyhan (2015) highlights the use of the Benzene Ring Heuristic as a pedagogical tool in science education. This approach aids in improving pre-service science teachers' understanding of scientific practices, integrating them into lesson planning and teaching (Sarıbaş & Ceyhan, 2015).
Environmental Applications :
- Research by Derakhshan-Nejad et al. (2020) investigated the removal of ethyl benzene vapor, a volatile organic compound, using TiO2 nanoparticles immobilized on ZSM-5 zeolite under UV radiation. This method showed promise for air purification (Derakhshan-Nejad et al., 2020).
Analytical Chemistry and Monitoring :
- A study by Baimatova et al. (2016) developed a simpler, low-budget, and accurate method for quantifying BTEX (Benzene, Toluene, Ethylbenzene, and Xylenes) in ambient air, which is crucial for environmental monitoring and health risk assessments (Baimatova et al., 2016).
Chemical Synthesis and Characterization :
- Suzuki et al. (2015) described a method for the programmed synthesis of hexaarylbenzenes with various substituents, which expands the structural diversity and potential applications of benzene derivatives in chemical synthesis (Suzuki et al., 2015).
Photoluminescence and Material Science :
- Research by Beppu et al. (2015) presented a novel architecture for green fluorophores based on benzene, demonstrating high fluorescence emission and photostability. This has implications for imaging applications and the development of luminescent materials (Beppu et al., 2015).
Propiedades
IUPAC Name |
ethynylsulfanylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6S/c1-2-9-8-6-4-3-5-7-8/h1,3-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTDJFTDAVHPTDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CSC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30449089 | |
| Record name | (ethynylsulfanyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30449089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Ethynylsulfanyl)benzene | |
CAS RN |
6228-98-4 | |
| Record name | (ethynylsulfanyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30449089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



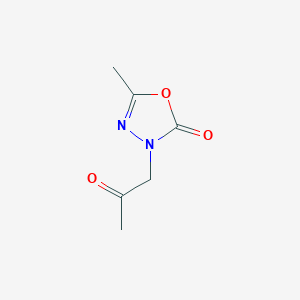
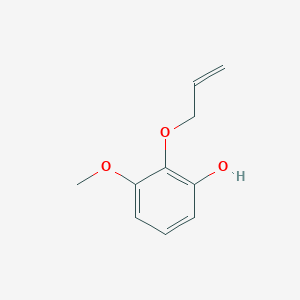
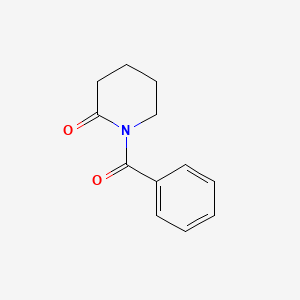

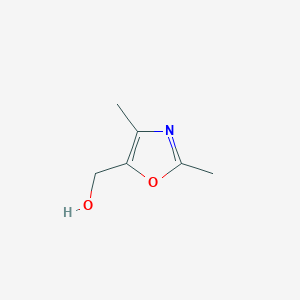
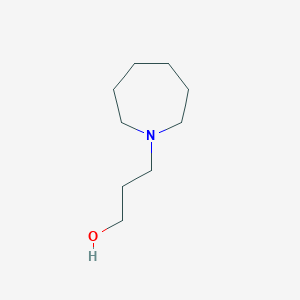
![1-(Benzo[d]thiazol-5-yl)ethanone](/img/structure/B1278334.png)

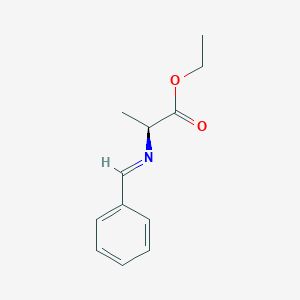
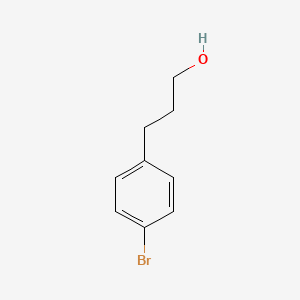
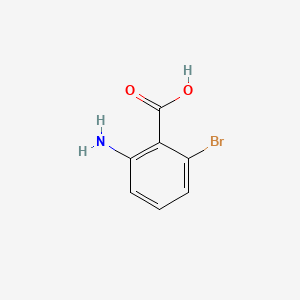


![Tert-butyl N-[2-(4-chlorophenyl)ethyl]carbamate](/img/structure/B1278351.png)